

Discovery and history of 6-Methoxypyridine-3,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxypyridine-3,4-diamine

Cat. No.: B137747

[Get Quote](#)

6-Methoxypyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyridine-3,4-diamine is a substituted pyridinediamine that holds potential as a versatile building block in medicinal chemistry, materials science, and agricultural chemistry.^[1] Its unique arrangement of a methoxy group and two adjacent amino groups on a pyridine ring presents opportunities for the synthesis of novel heterocyclic compounds with diverse biological and material properties.^[1] Despite its commercial availability and potential applications, detailed scientific literature on its discovery, specific synthetic protocols, and comprehensive characterization remains limited, suggesting it is a relatively understudied compound.^[1] This guide provides a comprehensive overview of the available information on **6-Methoxypyridine-3,4-diamine**, including its properties, general synthetic strategies, and potential applications.

Introduction

6-Methoxypyridine-3,4-diamine, with the CAS Registry Number 127356-26-7, is a heterocyclic organic compound.^{[2][3][4][5]} The core structure features a pyridine ring substituted with a methoxy group at the 6-position and amino groups at the 3- and 4-positions.

This substitution pattern makes it an interesting candidate for constructing more complex molecular architectures, particularly fused heterocyclic systems. The presence of vicinal diamines allows for the formation of five-membered rings, such as imidazoles, upon reaction with appropriate reagents.

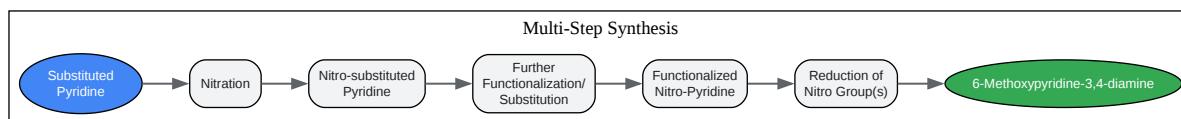
While the specific historical discovery of **6-Methoxypyridine-3,4-diamine** is not well-documented in readily available scientific literature, its emergence is likely tied to the broader exploration of substituted pyridines in various fields of chemical research.

Physicochemical Properties

Quantitative data for **6-Methoxypyridine-3,4-diamine** is not extensively reported in peer-reviewed literature. The following table summarizes available data, primarily from chemical suppliers and databases.

Property	Value	Source
CAS Number	127356-26-7	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₉ N ₃ O	[2] [3]
Molecular Weight	139.16 g/mol	[4]
IUPAC Name	6-methoxypyridine-3,4-diamine	[1]
SMILES	COc1=NC=C(C(=C1)N)N	[1]
Predicted Boiling Point	368.2 ± 37.0 °C (at 760 mmHg)	Predicted
Predicted Density	1.251 ± 0.06 g/cm ³	Predicted
Predicted pKa	7.34 ± 0.42	Predicted

Note: Predicted values are computationally derived and have not been experimentally verified in published literature.


Synthesis and Manufacturing

Detailed, step-by-step experimental protocols for the synthesis of **6-Methoxypyridine-3,4-diamine** are not explicitly described in published scientific journals. However, general synthetic strategies for substituted pyridines can be inferred. The synthesis would likely involve a multi-step process.^[1]

A plausible synthetic approach could start from a suitably substituted pyridine ring, followed by nitration and subsequent reduction of the nitro groups to amines. For instance, a common strategy for introducing vicinal diamines on an aromatic ring is the reduction of a corresponding ortho-nitroamino compound.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical multi-step synthesis for a diaminopyridine derivative, which could be adapted for **6-Methoxypyridine-3,4-diamine**.

[Click to download full resolution via product page](#)

Caption: Hypothetical multi-step synthetic workflow for **6-Methoxypyridine-3,4-diamine**.

Example of a Related Synthesis: 2,3-Diamino-6-methoxypyridine

While a specific protocol for the 3,4-diamino isomer is unavailable, a patented process for the synthesis of the related isomer, 2,3-diamino-6-methoxypyridine, provides insight into the potential synthetic steps. This process starts from 2,6-dichloropyridine.

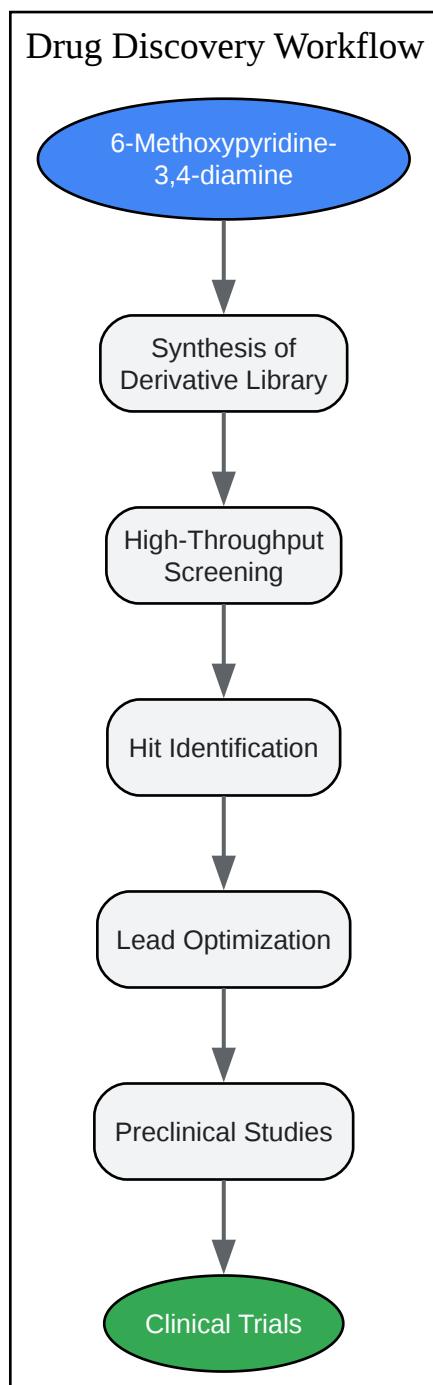
Experimental Protocol for 2,3-Diamino-6-methoxypyridine Dihydrochloride (for comparison)

- Nitration: 2,6-Dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

- Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine undergoes ammonolysis to yield 2-amino-6-chloro-3-nitropyridine.
- Methoxylation: The chloro group is substituted with a methoxy group using sodium methoxide in methanol to give 2-amino-6-methoxy-3-nitropyridine.
- Reduction: The nitro group is reduced to an amino group using a reducing agent such as stannous chloride in concentrated hydrochloric acid to afford 2,3-diamino-6-methoxypyridine dihydrochloride.
- Neutralization: The dihydrochloride salt is neutralized with a base like aqueous ammonia to yield the free base, 2,3-diamino-6-methoxypyridine.

This multi-step approach highlights the general strategies that could be employed for the synthesis of diaminomethoxypyridines.

Potential Applications


Research into **6-Methoxypyridine-3,4-diamine** and its derivatives is still in the early stages, but its chemical structure suggests potential applications in several areas:

- Pharmaceutical Research: The presence of multiple hydrogen bond donors and acceptors, along with the pyridine scaffold (a common motif in bioactive molecules), makes it a valuable starting material for the synthesis of potential drug candidates.^[1] Derivatives of similar compounds have been investigated for antitumor, antimicrobial, and neuroprotective effects.
^[1]
- Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for the development of novel polymers, catalysts, and materials with specific optical or electronic properties.^[1] Its ability to form complexes with metal ions is also a key area of interest for applications in catalysis and sensor technology.^[1]
- Agricultural Chemicals: The pyridine core is found in many agrochemicals, and derivatives of **6-Methoxypyridine-3,4-diamine** could be explored for applications in pest control or as plant growth regulators.^[1]

Signaling Pathways and Experimental Workflows

Currently, there is no specific, well-defined signaling pathway or detailed experimental workflow in the published literature that directly involves **6-Methoxypyridine-3,4-diamine**. The references to its potential biological activities, such as neuroprotection, are general and do not provide the mechanistic detail required to construct a signaling pathway diagram.

However, a generalized workflow for the screening of novel compounds derived from **6-Methoxypyridine-3,4-diamine** for biological activity can be conceptualized.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methoxypyridine-3,4-diamine | 127356-26-7 [smolecule.com]
- 2. appchemical.com [appchemical.com]
- 3. americanelements.com [americanelements.com]
- 4. synchem.de [synchem.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Discovery and history of 6-Methoxypyridine-3,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137747#discovery-and-history-of-6-methoxypyridine-3-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com